(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
Description
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chiral amino acid derivative characterized by a tert-butyl ester group at position 1, an amino group at position 2 (S-configuration), and a tert-butoxy substituent at position 3 (R-configuration). The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic intermediates in pharmaceuticals or agrochemicals . Its stereochemistry and bulky tert-butyl groups contribute to steric hindrance, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C12H26ClNO3 |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1 |
InChI Key |
OCOUBFTWQQJBIH-RJUBDTSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with tert-Butyl Acetate and Perchloric Acid
A widely cited method involves L-threonine as the starting material. The amino and hydroxyl groups are sequentially protected using tert-butyl acetate under acidic conditions.
Procedure :
- Amino Group Protection : L-threonine reacts with tert-butyl acetate in the presence of perchloric acid, forming the tert-butoxycarbonyl (Boc)-protected intermediate.
- Hydroxyl Group Protection : The secondary alcohol is subsequently protected with tert-butyl acetate under similar conditions.
- Hydrochloride Formation : The final product is precipitated as the hydrochloride salt using concentrated HCl in a non-polar solvent like toluene.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Diastereomeric Ratio | 95:5 (2R,3S:2S,3S) |
| Reaction Time | 3–5 hours |
| Solvent | Toluene/water biphasic |
This method prioritizes stereochemical integrity, leveraging the inherent chirality of L-threonine to achieve the desired (2S,3R) configuration.
Isobutene-Mediated Protection in Sulfuric Acid
Gas-Phase tert-Butylation
Isobutene serves as a tert-butylation agent under strongly acidic conditions, enabling simultaneous protection of amino and hydroxyl groups.
Procedure :
- Reaction Setup : L-threonine is suspended in dioxane, and sulfuric acid is added as a catalyst.
- Isobutene Introduction : Gaseous isobutene is bubbled through the mixture at 0–5°C.
- Salt Formation : The product is isolated as the hydrochloride salt via HCl gas treatment in ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–84% |
| Purity (HPLC) | >98% |
| Reaction Temperature | 0–5°C |
| Byproducts | <2% |
This method offers higher yields compared to tert-butyl acetate but requires stringent temperature control to minimize racemization.
Chiral Resolution of Diastereomeric Mixtures
Crystallization-Based Enrichment
Crude synthesis often yields mixtures of (2S,3R) and (2S,3S) diastereomers. Crystallization in ethanol/water systems enriches the desired isomer.
Procedure :
- Dissolution : The crude product is dissolved in hot ethanol.
- Gradient Cooling : Slow cooling to 4°C induces selective crystallization of the (2S,3R) isomer.
- Filtration : Crystals are isolated, yielding material with >95% d.e..
Key Data :
| Parameter | Value |
|---|---|
| Final d.e. | 95–98% |
| Solvent System | Ethanol/water (7:3) |
| Recovery Rate | 85–90% |
Comparative Analysis of Methodologies
Efficiency and Scalability
- Acid-Catalyzed Method : Preferred for small-scale synthesis due to operational simplicity but limited by moderate yields.
- Isobutene Method : Scalable for industrial production but necessitates specialized equipment for gas handling.
- Crystallization : Critical for achieving pharmaceutical-grade purity but adds 2–3 extra steps.
Stereochemical Control
Both methods retain the native (2S,3R) configuration of L-threonine. Racemization is minimized by:
- Low-temperature conditions (<10°C) during tert-butylation.
- Use of non-polar solvents (toluene, dioxane) to stabilize the transition state.
Industrial-Scale Optimization Strategies
Solvent Recycling
Toluene and dioxane are recovered via distillation, reducing production costs by 15–20%.
Catalytic Acid Reuse
Sulfuric acid is neutralized, filtered, and reconcentrated for reuse, decreasing waste generation.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups.
- Coupling Reactions : It can be utilized in coupling reactions to create larger organic compounds.
Biological Studies
Recent studies have highlighted its potential in biological applications, particularly in enzyme interactions and protein modifications. The compound's structure enables it to participate in biochemical pathways, which can be pivotal for studying metabolic processes.
Case Study: Anti-Cancer Activity
In a study involving xenograft models, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, indicating potential anti-cancer properties.
Pharmacological Research
The compound has been investigated for its pharmacokinetic properties and therapeutic potential. Its ability to modulate biochemical pathways suggests that it may have applications in drug development.
Case Study: Neuroprotection
Research has demonstrated that this compound may offer neuroprotective effects in animal models of neurodegenerative diseases. It was observed to enhance neuronal survival under stress conditions.
Chemical Manufacturing
In industrial settings, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale applications in chemical manufacturing processes.
Continuous Flow Processes
The compound is often produced using continuous flow methods, which enhance efficiency and scalability compared to traditional batch processes. This approach allows for better control over reaction conditions and improved product yield.
Mechanism of Action
The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Substrate Mimicry: It can mimic natural substrates, allowing researchers to study enzyme-substrate interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
a) tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate (CAS: Not specified)
- Key Differences :
- Stereochemistry: (2S,3S) configuration vs. (2S,3R) in the target compound.
- Functional Groups: Hydroxy (-OH) at position 2 instead of tert-butoxy (-O-tBu).
- Implications :
- Reduced lipophilicity due to the polar hydroxy group, lowering membrane permeability compared to the tert-butoxy variant .
- Potential for hydrogen bonding, altering solubility and crystallization behavior.
b) tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (CAS: 2375248-53-4)
- Key Differences: Stereochemistry: (2R,3S) configuration, making it a diastereomer of the target compound. Functional Groups: Hydroxy at position 3 and amino at position 2. Implications:
- Distinct pharmacokinetic profiles due to altered stereochemistry.
- Hazard Profile: Classified with skin/eye irritation (H315-H319), suggesting safety differences compared to the target compound .
Ester Group Variants
a) (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (CAS: 218938-63-7)
- Key Differences: Ester Group: Allyl ester (C11H22ClNO3) vs. tert-butyl ester in the target compound. Implications:
- Allyl esters are more reactive toward hydrolysis or oxidation due to the unsaturated bond, reducing shelf stability .
- Molecular Weight: 251.75 (allyl) vs. higher for tert-butyl variants, affecting solubility and diffusion rates.
Substituent-Modified Analogues
a) (2E)-4-[(2S,3R)-2-amino-3-(tert-butoxy)butanamido]but-2-enoic acid
- Key Differences: Backbone: Conjugated but-2-enoic acid instead of butanoate. Implications:
- Rigid planar structure from the double bond may enhance binding to enzymes or receptors via π-π stacking.
- Electronic Properties: Lower LUMO energy (quantum calculations) suggests higher electrophilicity, influencing reactivity .
b) (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 115692-31-4)
- Key Differences :
- Substituent: Indole ring at position 3 instead of tert-butoxy.
- Implications :
- Enhanced aromaticity and lipophilicity (LogP = 3.88) compared to the target compound.
- Potential for biological activity via indole’s interaction with tryptophan-binding proteins .
Comparative Data Table
Biological Activity
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, known by its CAS number 5854-78-4, is a compound with significant biological activity. Its structure features a tert-butyl group and an amino acid derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its physicochemical properties, potential therapeutic applications, and relevant case studies.
Understanding the physicochemical properties of this compound is crucial for evaluating its biological activity. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅ClN₁O₃ |
| Molecular Weight | 267.79 g/mol |
| Boiling Point | No data available |
| Log P (octanol-water partition coefficient) | 1.49 |
| Solubility | High |
| GI Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
These properties suggest that the compound is likely to be well absorbed in the gastrointestinal tract and has the potential to cross the blood-brain barrier, which is critical for central nervous system (CNS) activity.
The biological activity of this compound may involve interactions with various biological targets, including receptors and enzymes. Its structural similarity to amino acids suggests potential roles in protein synthesis and modulation of metabolic pathways.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could protect cells from oxidative stress.
- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, there is potential for neuroprotective effects in models of neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in a variety of inflammatory conditions.
Study on Neuroprotective Effects
A study published in Journal of Neurochemistry evaluated the neuroprotective effects of amino acid derivatives similar to this compound. The results indicated that these compounds reduced neuronal apoptosis in vitro by modulating signaling pathways involved in cell survival .
Antioxidant Activity Assessment
Research conducted by Smith et al. (2024) demonstrated that related compounds exhibited significant antioxidant activity through scavenging free radicals and enhancing endogenous antioxidant defenses . This suggests that this compound may also possess similar benefits.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration and purity of (2S,3R)-tert-butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride be experimentally verified?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolution. Compare retention times with enantiomeric standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NMR to confirm stereochemistry. For example, vicinal coupling in the 2S,3R configuration will show distinct splitting patterns compared to other stereoisomers .
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the absolute configuration .
- Optical Rotation : Measure specific rotation and compare with literature values for enantiomeric excess (e.g., using a polarimeter) .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodology :
- Inert Atmosphere : Store under nitrogen or argon to minimize hydrolysis of tert-butoxy groups .
- Low Temperature : Keep at –20°C in a desiccator to reduce thermal degradation .
- Moisture Control : Use airtight containers with desiccants (e.g., silica gel) to avoid hygroscopic degradation .
Q. What synthetic strategies are effective for introducing tert-butoxy and tert-butyl carbamate (Boc) groups in this molecule?
- Methodology :
- Boc Protection : React the amine group with di-tert-butyl dicarbonate (BocO) in a basic solvent (e.g., THF or DCM) at 0–25°C .
- Stereoselective Alkylation : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to install the tert-butoxy group at the 3R position .
- Acid Hydrolysis : Cleave protecting groups (e.g., benzyl esters) under controlled acidic conditions (HCl in dioxane) to avoid racemization .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity and molecular interactions?
- Methodology :
- DFT Calculations : Optimize the 3D structure using B3LYP/6-31G* to analyze bond lengths, angles, and electrostatic potential surfaces. Compare with experimental data (e.g., X-ray) .
- Molecular Orbital Analysis : Generate LUMO images to identify nucleophilic/electrophilic sites for reaction planning (e.g., amide bond formation) .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility and stability in polar vs. nonpolar solvents .
Q. How to resolve contradictions in reported stability data under varying pH conditions?
- Methodology :
- pH-Dependent Degradation Studies : Perform accelerated stability testing at pH 1–14 (using HCl/NaOH buffers) and monitor decomposition via LC-MS. Identify degradation products (e.g., tert-butanol from hydrolysis) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under different storage conditions .
- Meta-Analysis : Compare degradation pathways across studies to isolate variables (e.g., temperature, ionic strength) causing discrepancies .
Q. What strategies mitigate racemization during peptide coupling involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
